

pKa of N-chlorophenylsulfonamide derivatives

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Compound Focus: Chloramine-T hydrate

CAS No.: 7080-50-4

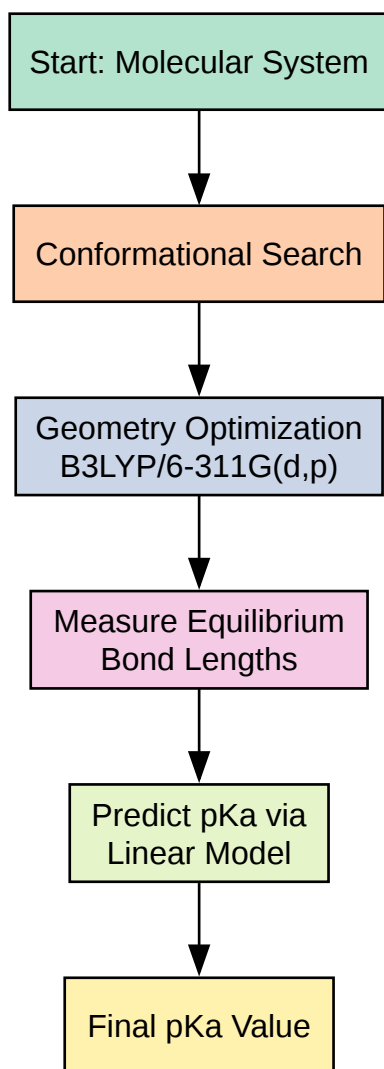
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Bond Length-pKa Correlation Method

A groundbreaking study established that **strongly correlated linear relationships exist between the equilibrium bond lengths of the sulfonamide group and its aqueous pKa values** [1]. This Ab Initio Bond Lengths (AIBL) approach provides a powerful solution for accurate pKa prediction, especially for complex pharmaceutical compounds.

The methodology is summarized in the workflow below:



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Experimental workflow for bond length-based pKa prediction [1].

Detailed Experimental Protocol

• System Preparation and Conformational Search

- For **primary benzene sulfonamide derivatives**, generate both *anti* and *syn* conformers, where the labels denote the orientation of the nitrogen lone pair relative to the C–S bond of the sulfonamide fragment [1].
- For congeneric series (like N-phenyl substituted sulfonamides), first identify the most stable conformation of the common scaffold. Use this as a fixed 3D skeleton for constructing derivative molecules [1].

- For flexible substituents, generate multiple starting geometries via manual rotation around the substituent's bonds, keeping the sulfonamide group unchanged [1].
- Generate an ensemble of conformers (e.g., 25-30 structures) using software like MarvinSketch (ChemAxon) with the Dreiding force-field [1].

- **Geometry Optimization**

- Optimize all structures using Gaussian09 with **tight convergence criteria** [1].
- Perform optimization at the **B3LYP/6-311G(d,p)** level, in both the gas phase and solvent phase (using the CPCM solvation model) [1].
- Conduct vibrational frequency analysis at the same level to confirm the nature of the stationary points (minimum energy structures) [1].
- From the conformational ensemble, select the most stable geometry for subsequent bond length measurements [1].

- **Bond Length Measurement and pKa Prediction**

- Measure the key equilibrium bond lengths in the optimized sulfonamide structure.
- Input the bond lengths into the pre-parameterized linear model for the specific sulfonamide class to obtain the pKa prediction.

This method has been successfully applied to correct inaccurate literature pKa values for drugs like **celecoxib**, **glimepiride**, and **glipizide**, with new experimental measurements matching the predictions within **0.26 pKa units** [1].

pKa and Lipophilicity of Sulfonamide Derivatives

Sulfonamide derivatives exhibit a wide range of pKa and lipophilicity values, which are critical for their pharmacokinetic properties. The following table summarizes experimental and computational data for various derivatives, highlighting the variability that complicates prediction.

Compound / Derivative Class	Reported pKa	Lipophilicity (logP)	Key Findings
Sulfonamide Drugs (e.g., Glimepiride, Celecoxib) [1]	Corrected via AIBL method	Not Specified	Bond length method corrected literature pKa values by up to 1.68 units.

| **Anticancer Sulfonamide Derivatives** [2] | Not Specified | Wide variation: **iLogP: 2.05-3.29 XLogP3: 1.22-6.19 WLogP: 3.27-7.80 MLogP: 0.58-4.06** | Calculated logP values for the same molecule can vary by up to 7.3 units (e.g., molecule no. 21) [2]. | | **N-phenylsulfonamide derivatives** [3] | Not Specified | Not Specified | Compound 8 showed potent inhibition of CA I (K_I 45.7 ± 0.46 nM), AChE, and BChE. Compound 2 potently inhibited CA II (K_I 33.5 ± 0.38 nM) [3]. | | **DB06836** (N-(5-{4-Chloro-3-[(2-hydroxyethyl)sulfamoyl]phenyl}...)) [4] | Predicted pKa (Strongest Acidic): **8.0** Predicted pKa (Strongest Basic): **-0.38** | Predicted logP: **1.48** (ALOGPS), **1.07** (ChemAxon) | An example of a specific N-chlorophenylsulfonamide derivative with predicted properties [4]. |

Alternative Computational pKa Protocol

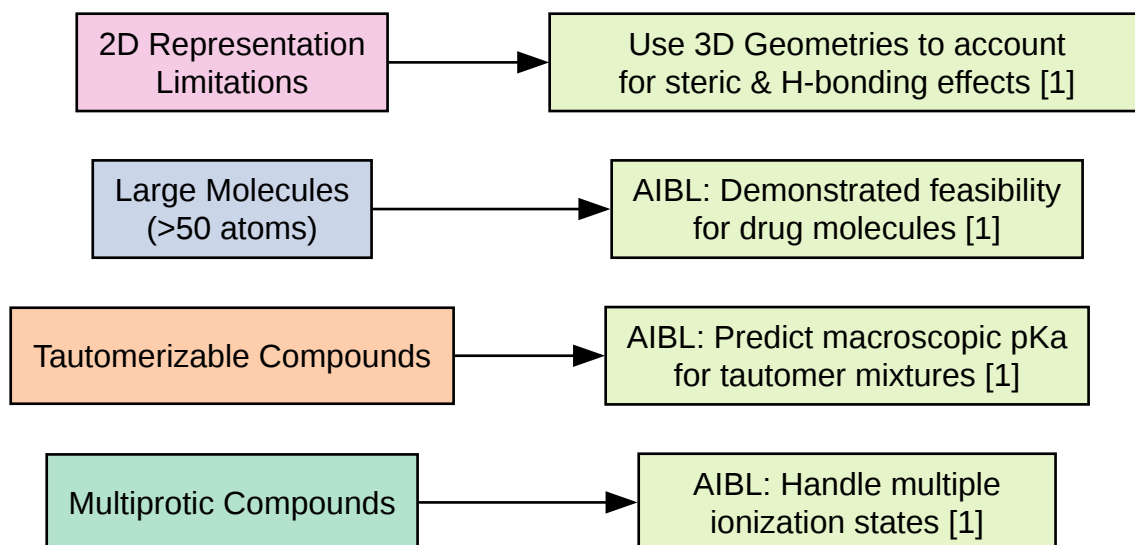
For researchers without access to parameterized bond-length models, a robust **first-principles direct approach** using Density Functional Theory (DFT) has been validated for phenols and can be adapted for sulfonamides [5]. The optimal protocol is as follows:

- **Functional:** **CAM-B3LYP** (for better depiction of long-range interactions) [5].
- **Basis Set:** **6-311+G(d,p)** [5].
- **Solvation Model:** **SMD** (Solvation Model based on Density) [5].
- **Explicit Solvent:** Include **two explicit water molecules** in the calculations to model hydrogen bonding accurately [5].
- **Reaction Equation:** Use the modified dissociation equilibrium that conserves the number of charged species to reduce calculation errors [5]: $HA(H_2O)_n(sol) + OH^-(H_2O)_n(sol) \rightleftharpoons A^-(H_2O)_n(sol) + H_2O(H_2O)_n(sol)$

This protocol yielded a mean absolute error of **0.3 pKa units** for a series of substituted phenols, demonstrating high accuracy without correction factors [5].

Key Challenges and Solutions in Sulfonamide pKa Prediction

The relationship between structure and pKa in sulfonamides is complex. The following diagram illustrates the major challenges and the corresponding strategies to address them:



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Key challenges and AIBL solutions in sulfonamide pKa prediction [1].

Conclusion and Research Implications

The AIBL method represents a significant leap in predicting the pKa of N-chlorophenylsulfonamide derivatives. Its key strengths for drug development include [1]:

- **High Accuracy:** Corrects erroneous literature values and achieves predictions within 0.26 pKa units of experimental measurements.
- **Handling Complexity:** Provides viable solutions for challenging multiprotic, tautomerizable, and large drug molecules.
- **Theoretical Robustness:** The linear relationship between bond lengths and pKa is theoretically grounded and expected to hold for any set of congeners.

For research teams, adopting the bond-length descriptor approach can refine drug design by enabling more reliable predictions of ionization state, which directly impacts solubility, membrane permeability, and protein binding.

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